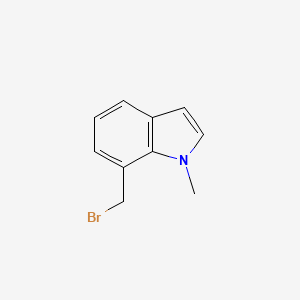
7-(Bromomethyl)-1-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Bromomethyl)-1-methyl-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The bromomethyl group attached to the indole ring enhances its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)-1-methyl-1H-indole typically involves the bromomethylation of 1-methylindole. One common method is the reaction of 1-methylindole with formaldehyde and hydrobromic acid in acetic acid. The reaction proceeds under mild conditions and yields the desired bromomethylated product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Bromomethyl)-1-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 7-(Azidomethyl)-1-methyl-1H-indole, 7-(Thiophenylmethyl)-1-methyl-1H-indole.
Oxidation: Formation of 7-(Formyl)-1-methyl-1H-indole, 7-(Carboxyl)-1-methyl-1H-indole.
Reduction: Formation of 7-Methyl-1-methyl-1H-indole.
Wissenschaftliche Forschungsanwendungen
7-(Bromomethyl)-1-methyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents with anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
Wirkmechanismus
The mechanism of action of 7-(Bromomethyl)-1-methyl-1H-indole involves its ability to act as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is particularly useful in the design of drugs that target specific biomolecules, such as enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-(Chloromethyl)-1-methyl-1H-indole
- 7-(Iodomethyl)-1-methyl-1H-indole
- 7-(Hydroxymethyl)-1-methyl-1H-indole
Uniqueness
7-(Bromomethyl)-1-methyl-1H-indole is unique due to its specific reactivity profile. The bromomethyl group provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. Compared to its chloro and iodo counterparts, the bromomethyl derivative offers an optimal combination of leaving group ability and nucleophilic substitution potential .
Eigenschaften
Molekularformel |
C10H10BrN |
|---|---|
Molekulargewicht |
224.10 g/mol |
IUPAC-Name |
7-(bromomethyl)-1-methylindole |
InChI |
InChI=1S/C10H10BrN/c1-12-6-5-8-3-2-4-9(7-11)10(8)12/h2-6H,7H2,1H3 |
InChI-Schlüssel |
YHEINGYJBIOEQT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=C1C(=CC=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione](/img/structure/B11885772.png)

![[3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate](/img/structure/B11885788.png)

